molecular formula C5H9BrO2Zn B3123440 (1,3-Dioxolan-2-ylethyl)ZINC bromide CAS No. 307531-83-5

(1,3-Dioxolan-2-ylethyl)ZINC bromide

Cat. No.: B3123440
CAS No.: 307531-83-5
M. Wt: 246.4 g/mol
InChI Key: FBIHMCAQTQOHLI-UHFFFAOYSA-M
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Description

(1,3-Dioxolan-2-ylethyl)ZINC bromide is an organozinc compound with the molecular formula C5H9BrO2Zn. It is commonly used as a reagent in organic synthesis, particularly in cross-coupling reactions. The compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1,3-Dioxolan-2-ylethyl)ZINC bromide can be synthesized through the reaction of 2-bromoethyl-1,3-dioxolane with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1,3-Dioxolan-2-ylethyl)ZINC bromide involves its role as a nucleophile in substitution reactions. The zinc atom in the compound coordinates with the organic halide, facilitating the transfer of the (1,3-Dioxolan-2-ylethyl) group to the target molecule. This process is often catalyzed by palladium, which enhances the efficiency and selectivity of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Dioxolan-2-ylethyl)ZINC bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable intermediates and facilitate efficient carbon-carbon bond formation makes it a valuable reagent in both academic and industrial research .

Properties

CAS No.

307531-83-5

Molecular Formula

C5H9BrO2Zn

Molecular Weight

246.4 g/mol

IUPAC Name

bromozinc(1+);2-ethyl-1,3-dioxolane

InChI

InChI=1S/C5H9O2.BrH.Zn/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1

InChI Key

FBIHMCAQTQOHLI-UHFFFAOYSA-M

SMILES

[CH2-]CC1OCCO1.[Zn+]Br

Canonical SMILES

[CH2-]CC1OCCO1.[Zn+]Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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